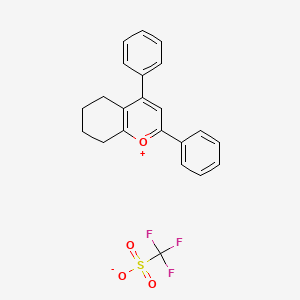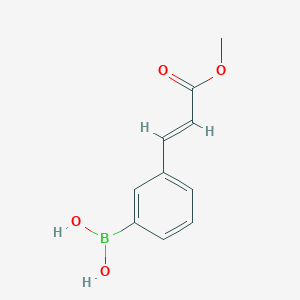
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
Overview
Description
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, also known as 3-MPBA, is an organoboronic acid that has many uses in organic synthesis and scientific research. It is a versatile reagent that can be used to form carbon-carbon and carbon-heteroatom bonds, and can also be used for a variety of other transformations. In addition to its synthetic capabilities, 3-MPBA has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
Tetraarylpentaborates Formation
Nishihara, Nara, and Osakada (2002) investigated the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, highlighting the compound's role in creating complex cationic rhodium complexes with new tetraarylpentaborates. These complexes exhibit unique structural and chemical properties, indicating potential applications in materials science and catalysis (Nishihara, Nara, & Osakada, 2002).
Photophysical Properties
Muddapur et al. (2016) delved into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), assessing its solvatochromism and quantum yield in different solvents. The study provides insights into the excited and ground state dipole moments, suggesting applications in photophysics and sensor technology (Muddapur et al., 2016).
Sugar-Binding Boronic Acids
Dowlut and Hall (2006) presented a new class of carbohydrate-binding boronic acids, demonstrating superior solubility and efficiency in complexing glycopyranosides under physiologically relevant conditions. This discovery opens avenues for the design of oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
High Affinity Diol Recognition
Mulla, Agard, and Basu (2004) explored several boronic acids for their diol binding abilities, finding that 3-methoxycarbonyl-5-nitrophenyl boronic acid exhibited comparable affinity to that of ortho-methylamino substituted boronic acids. This work suggests a broader role for electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Fructose Specific Reduction
Pietsch and Richter (2016) investigated the application of boronic acids for the specific reduction of fructose in food matrices, such as fruit juice. The study confirms the ability of boronic acids to form esters with diol structures, potentially offering a method for the specific reduction of fructose in various food matrices (Pietsch & Richter, 2016).
properties
IUPAC Name |
[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWTEGVKAHSGN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid | |
CAS RN |
380430-59-1 | |
| Record name | 1-Methyl (2E)-3-(3-boronophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




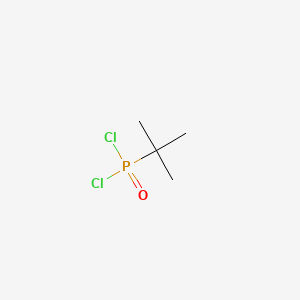
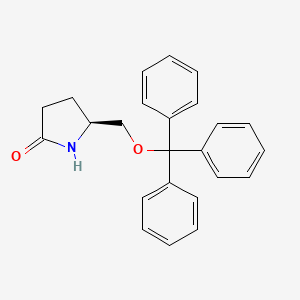
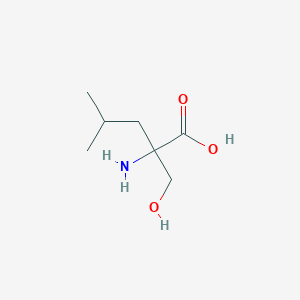

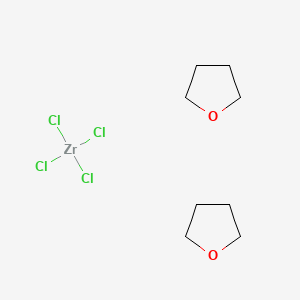
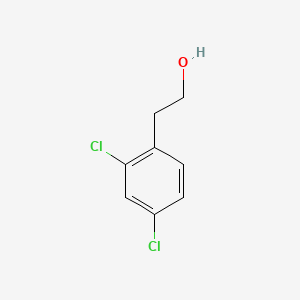
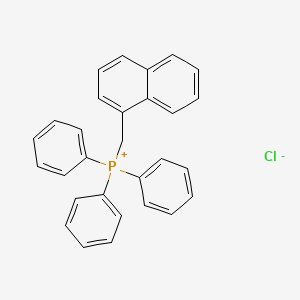
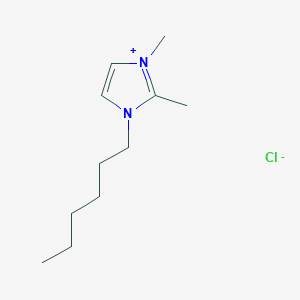
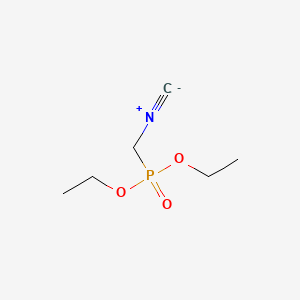
![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)
